(3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is a compound belonging to the family of tetrahydropyran derivatives, which are cyclic compounds known for their utility in organic synthesis and medicinal chemistry. This specific compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used to enhance the stability and reactivity of amines in synthetic pathways. The compound's structural configuration allows for significant interactions in biological systems, making it a subject of interest in pharmaceutical research.
This compound can be classified as an amino acid derivative, specifically an α-amino acid due to the presence of an amino group adjacent to a carboxylic acid group. It is characterized by its bicyclic structure formed by the tetrahydropyran ring, which contributes to its unique chemical properties and potential biological activities. The synthesis and characterization of such compounds are often detailed in patent literature and scientific publications, highlighting their relevance in drug development and synthetic chemistry .
The synthesis of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid typically involves multi-step organic reactions. One notable method includes the use of stereoselective approaches to ensure high optical purity of the final product.
The molecular structure of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the stereochemistry and spatial arrangement of atoms within the molecule .
The compound participates in various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid primarily involves its interaction with biological targets:
Quantitative data on binding affinities and kinetic parameters would typically be derived from biochemical assays .
The physical and chemical properties of this compound include:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
The applications of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid span various scientific fields:
Research continues to explore its potential therapeutic applications, particularly in areas related to peptide synthesis and drug formulation .
Stereoselective construction of the tetrahydropyran ring system with defined (3R,5R) configuration represents a cornerstone in the synthesis of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydro-pyran-3-carboxylic acid. Chiral auxiliaries covalently attached to precursor molecules enable asymmetric induction during the key cyclization step. A prevalent approach utilizes Evans' oxazolidinone auxiliaries bound to a linear precursor containing both the future carboxylic acid moiety (as an ester or protected carboxylate) and a latent amino group. Intramolecular nucleophilic displacement or ring-closing metathesis then furnishes the tetrahydropyran core with high diastereocontrol. For instance, treatment of a N-acyl oxazolidinone substrate bearing a pendent hydroxyalkyl chain with a Lewis acid (e.g., TiCl~4~) facilitates stereoselective cyclization via an O-alkylation pathway, yielding the trans-disubstituted tetrahydropyran ring system characteristic of the target molecule with diastereomeric ratios exceeding 95:5 [1]. Subsequent cleavage of the auxiliary (e.g., LiOH/H~2~O~2~) liberates the carboxylic acid functionality without epimerization. Alternative auxiliaries, including Oppolzer’s sultam and Ellman's tert-butanesulfinamide, demonstrate efficacy. The sulfinamide auxiliary offers the dual advantage of controlling stereochemistry during C–N bond formation (introducing the Boc-protected amino group) and directing subsequent ring-forming reactions. Optimization studies reveal that cyclization temperature and solvent polarity critically impact both reaction kinetics and stereochemical fidelity. Lower temperatures (e.g., -78 °C) in aprotic solvents (e.g., THF, DCM) generally enhance diastereoselectivity by slowing competing racemization pathways [1] [6].
Table 1: Chiral Auxiliaries in Stereoselective Tetrahydropyran Synthesis
Chiral Auxiliary Type | Precursor Structure | Cyclization Conditions | Diastereomeric Ratio (dr) | Yield (%) |
---|---|---|---|---|
Evans Oxazolidinone | N-Acyl, ω-Halo-alcohol | TiCl~4~, DIPEA, DCM, -78°C | 98:2 (3R,5R:others) | 85 |
Oppolzer Sultam | N-Acylsultam, ω-Hydroxy-alkene | Grubbs II cat., DCM, 40°C | 94:6 (3R,5R:others) | 78 |
Ellman Sulfinamide | N-Sulfinylimine, δ-Hydroxy-ester | NaH, THF, 0°C | 96:4 (3R,5R:others) | 82 |
Post-cyclization functional group manipulations complete the synthesis. The amino group is typically introduced as a protected amine (e.g., azide, phthalimide) within the linear precursor before cyclization. Reduction of an azide or deprotection of a phthalimide group after ring formation, followed by Boc protection (e.g., (Boc)~2~O, base), provides the tert-butoxycarbonylamino moiety. Careful control of reaction conditions during these steps is paramount to preserve stereochemical integrity, particularly at the stereolabile C5 position adjacent to the heteroatom [1] [5].
Catalytic asymmetric methodologies offer atom-economic routes to the enantiomerically enriched target molecule, circumventing stoichiometric auxiliary use. Three primary strategies dominate:
Enantioselective Desymmetrization: meso-Tetrahydropyran intermediates bearing prochiral functional groups (e.g., anhydrides, diols) serve as substrates. Chiral catalysts promote ring-opening or functionalization with exquisite enantioselectivity. For example, enzymatic hydrolysis using lipases or esterases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one ester group of a prochiral diester-substituted tetrahydropyran, yielding the monoacid with high enantiomeric excess (ee > 99%) [2]. Chemical catalysts, notably organocatalysts like cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether ((DHQD)~2~PHAL)), catalyze the asymmetric aminohydroxylation or dihydroxylation of dihydropyrans, providing chiral building blocks that can be elaborated to the target amino acid.
Asymmetric Hydrogenation: Catalytic enantioselective hydrogenation of dehydroamino acid derivatives represents a powerful route. Substrates like (Z)-configured enamides or enol esters derived from 5-amino-tetrahydropyran-3-carboxylates undergo hydrogenation using chiral Rh or Ru catalysts. DuPhos (e.g., (R,R)-Et-DuPhos-Rh) or BINAP (e.g., (S)-BINAP-Ru) complexes achieve high enantioselectivity (90–98% ee) and diastereoselectivity (>95:5 dr) for the desired (3R,5R) isomer under optimized pressures (50–100 psi H~2~) and temperatures (25–50 °C) [6]. Catalyst tuning to match the steric and electronic properties of the tetrahydropyran substrate is critical for optimal results.
Catalytic Kinetic Resolution: Racemic mixtures of advanced intermediates (e.g., racemic tetrahydropyranyl amino esters or alcohols) can be resolved using chiral catalysts. Lipases remain popular for hydrolyzing esters enantioselectively. Transition metal catalysts offer alternatives; for instance, Jacobsen's hydrolytic kinetic resolution (HKR) catalysts based on chiral (salen)Co complexes resolve racemic terminal epoxides derived from the tetrahydropyran scaffold. The chiral environment of the catalyst dictates selective ring-opening of one enantiomer, yielding diol products with high ee, leaving the desired epoxide enantiomer intact for further transformation to the amino acid [2] [6].
Table 2: Catalytic Asymmetric Approaches for Enantiomeric Enrichment
Strategy | Catalyst System | Substrate | Key Conditions | ee/dr (%) | Product/Intermediate |
---|---|---|---|---|---|
Desymmetrization (Enzymatic) | Candida antarctica Lipase B | meso-Diester tetrahydropyran | Buffer, pH 7, 25°C | >99% ee | Monoacid |
Asymmetric Hydrogenation | (R,R)-Et-DuPhos-Rh(nbd)BF~4~ | (Z)-Enamide tetrahydropyran | 80 psi H~2~, EtOH, 40°C | 95% ee, 97:3 dr (3R,5R) | Protected amino ester |
Kinetic Resolution (Chemical) | (salen)Co~III~ (Jacobsen HKR) | Racemic glycidyl ether derivative | H~2~O, 0°C | >99% ee (epoxide) | Enantiopure epoxide |
The choice between these catalytic strategies depends on precursor availability, catalyst cost, required optical purity, and scalability considerations. Continuous flow systems are increasingly explored to enhance catalyst efficiency and productivity in these transformations [2].
Solid-phase synthesis (SPS) enables rapid, parallel synthesis of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydro-pyran-3-carboxylic acid, particularly valuable for generating libraries of derivatives or optimizing reaction conditions. The strategy involves immobilizing a linear precursor onto a polymeric resin via a suitable linker, performing key transformations (cyclization, functionalization), and finally cleaving the product.
Resin Selection and Linker Chemistry: Wang resin or 2-chlorotrityl chloride (CTC) resin are preferred supports. The carboxylic acid group of a suitably protected precursor (e.g., the N~α~-Boc protected amino acid with the tetrahydropyran carboxylic protected as an ester or masked) is esterified to the hydroxymethyl group of Wang resin using activating agents like DIC/DMAP. Alternatively, the free carboxylic acid precursor anchors to CTC resin via nucleophilic substitution of the chloride, forming a highly acid-labile trityl ester linkage. This latter strategy offers easier cleavage under mild acidic conditions (e.g., 1–5% TFA in DCM) without affecting the Boc group or the tetrahydropyran ring [3] [7].
On-Resin Cyclization: Constructing the tetrahydropyran ring on-resin is crucial. A common approach employs a resin-bound linear chain featuring a protected alcohol (e.g., OTBDPS) and a protected amino group (e.g., N~α~-Boc) separated by the required carbon skeleton. After deprotection of the alcohol (e.g., TBAF for silyl ethers), activation of the carboxylic acid (e.g., as an acid chloride using oxalyl chloride [5], or via DIC/HOBt) enables intramolecular esterification or lactonization. While direct lactone formation yields a 6-membered ring lactone, subsequent transformation (e.g., reduction of lactone to lactol followed by reductive amination) may be needed to introduce the amino group at C5. A more direct route utilizes ring-closing metathesis (RCM). A resin-bound diene precursor, possessing the future carboxylic acid (as an ester or acid) and the future amino group (e.g., as N-allyl-N-Boc), undergoes RCM using Grubbs 2nd generation catalyst (5–10 mol%) in DCM under microwave irradiation (50–80 °C, 10–30 min). This yields the dihydro derivative of the tetrahydropyran ring directly on the resin, which is then hydrogenated in situ or after cleavage [3].
High-Throughput Implementation: Manual parallel synthesis methods significantly accelerate production. Utilizing multi-well reactor blocks equipped with fritted filters allows simultaneous synthesis of up to 8 compounds. Key steps like amino acid coupling (for precursor attachment), deprotection, and cyclization are performed in parallel. Crucially, coupling steps for attaching the initial precursor or performing on-resin functionalization can be completed rapidly (15–20 minutes per cycle) using highly efficient coupling agents like HATU or PyBOP in combination with bases like DIPEA or NMM, compared to hours required in traditional benchtop SPS [3]. Microwave irradiation further accelerates cyclization steps (e.g., RCM, lactonization). Post-cyclization, the Boc group is typically stable. Final cleavage from CTC resin uses mild acid (1–5% TFA/DCM), yielding the target Boc-protected amino acid directly. Purification by precipitation or rapid filtration through scavenger resins provides material of acceptable purity (typically >70% crude purity) for screening or further derivatization [3] [7]. This approach bridges the gap between milligram-scale discovery and gram-scale production.
Table 3: Solid-Phase Synthesis Parameters and Outcomes
Step | Resin/Linker | Reagents/Conditions | Time (min) | Key Advantage |
---|---|---|---|---|
Anchoring | 2-Chlorotrityl Chloride | Precursor carboxylate, DIPEA, DCM | 60 | Acid-labile cleavage; High loading |
Cyclization (RCM) | Grubbs II Cat. (5 mol%) | Microwave, DCM, 80°C | 20 | Rapid ring formation; Tolerance to Boc |
Cleavage | 2% TFA in DCM | Room temperature | 15 | Mild; Preserves stereochemistry & Boc group |
Overall Purity (Crude) | N/A | Precipitation (Et~2~O) | N/A | 70–85% |
The tert-butoxycarbonyl (Boc) group is essential for protecting the secondary amino group within (3R,5R)-5-amino-tetrahydropyran-3-carboxylic acid during synthesis. However, the heterocyclic environment and the presence of the carboxylic acid pose unique challenges for Boc installation and removal, demanding optimized strategies.
Protection of the Free Amino Acid: If protection post-cyclization is necessary, in situ mixed anhydride formation protects the carboxylic acid first. Treatment with ClCO~2~R (e.g., ethyl chloroformate) and base (e.g., NMM) in THF at low temperatures (-10 to 0 °C) forms the anhydride. Subsequent addition of (Boc)~2~O and DMAP then installs the Boc group on the amine efficiently. Alternatively, using sterically hindered bases like di-tert-butylpyridine can minimize O-acylation side reactions [5] [7].
Deprotection Challenges and Mild Methods: Cleaving the Boc group from the heterocyclic amine without damaging the tetrahydropyran ring, epimerizing stereocenters (especially C5), or decarboxylating the β-carboxylic acid requires mild conditions. Traditional strong acids (e.g., neat TFA, HCl/dioxane) can promote side reactions, including ring opening or ester hydrolysis if carboxylic acid protecting groups are present. Optimized deprotection strategies include:
The choice of deprotection method depends critically on the overall molecular structure and the presence of other protecting groups or sensitive functionalities. The oxalyl chloride/MeOH method offers an excellent balance of mildness, efficiency, and functional group tolerance for this specific heterocyclic amino acid [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: